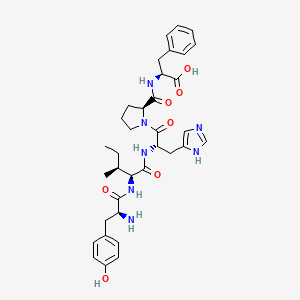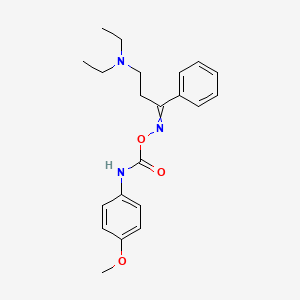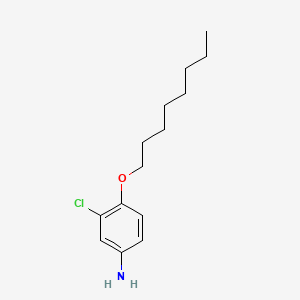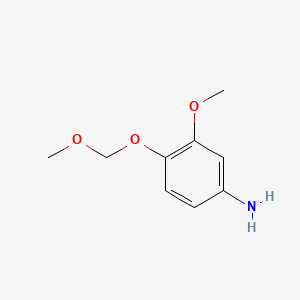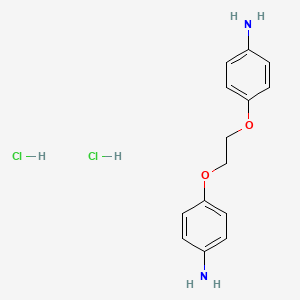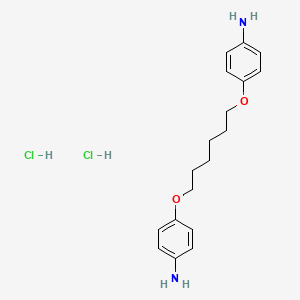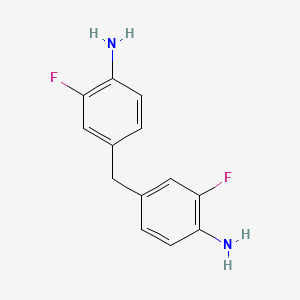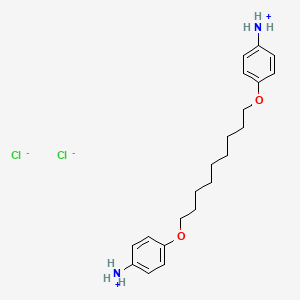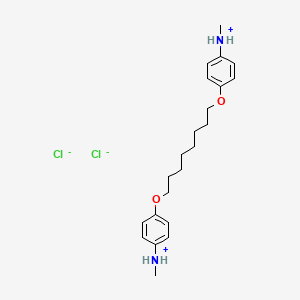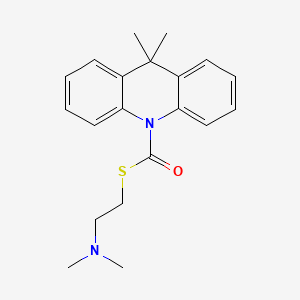
Botiacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botiacrine [INN] is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
1. Neurological Therapeutic Applications
Botulinum toxin (BT) therapy is predominantly used in neurology for the treatment of muscle hyperactivity disorders, including conditions such as dystonia, spasticity, cerebral palsy, hemifacial spasms, and re-innervation synkinesias, as well as exocrine gland hyperactivity disorders. Its administration requires precision to maximize therapeutic effects and minimize adverse effects in adjacent tissues. Ultrasonography (US) is increasingly utilized to guide the procedure of BT application, significantly improving the therapeutic efficacy and reducing adverse effects compared to conventional placement methods (Walter & Dressler, 2014). Additionally, BT has been found effective in treating a variety of neurological movement disorders, such as dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease. The research also emphasizes its potential applications in neurodegenerative disorders, highlighting its safety and effectiveness when administered by experienced clinicians (Anandan & Jankovic, 2021).
2. Pain Management and Migraine Treatment
Botulinum toxin's role in pain management, particularly in neuropathic pain conditions, has gained prominence. It is recommended as a second-line treatment, potentially considered for first-line use in specific clinical scenarios. Recent clinical trials have examined the efficacy of botulinum toxin in various neuropathic pain conditions, including high-concentration capsaicin patch, lacosamide, and selective serotonin reuptake inhibitors, suggesting its potential in improving treatment guidelines for neuropathic pain (Dworkin et al., 2010). Furthermore, botulinum toxin type A (BoNT/A) has been clinically used for chronic migraine treatment, with mechanisms of action including modulation of neurotransmitter release, receptor expression changes, and opioidergic transmission enhancement, making it a viable alternative for patients unresponsive to other treatments (Do, Hvedstrup, & Schytz, 2018).
3. Ophthalmological Applications
The introduction of botulinum toxin in ophthalmology has expanded its applications to a broad range of visually related disorders. Its uses include the treatment of dystonic movement disorders, strabismus, nystagmus, migraine, lacrimal hypersecretion syndromes, eyelid retraction, spastic entropion, compressive optic neuropathy, and aesthetic applications around the eye area. Its mechanism, involving the blocking of acetylcholine release at the neuromuscular junction, results in the weakening of muscular contraction or inhibition of glandular secretion, which can be beneficial in various ophthalmological conditions (Dutton & Fowler, 2007).
Propriétés
Numéro CAS |
4774-53-2 |
|---|---|
Nom du produit |
Botiacrine |
Formule moléculaire |
C20H24N2OS |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3 |
Clé InChI |
QXRUCDDVUMKOPI-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Botiacrine [INN] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



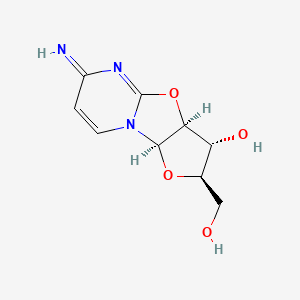
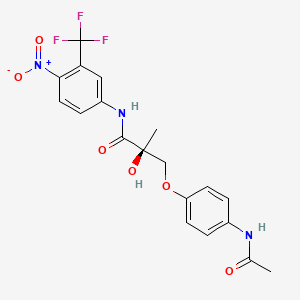
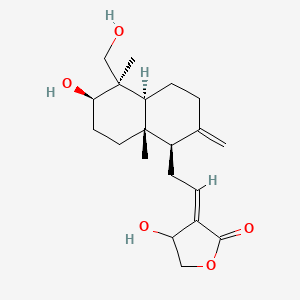
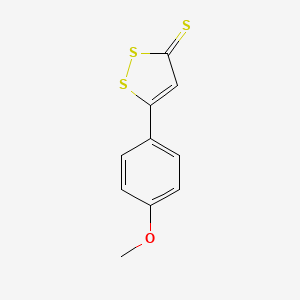
![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
